molecular formula C11H9F3O2 B1412327 2,4,6-Trifluorobenzyl methacrylate CAS No. 1820739-95-4

2,4,6-Trifluorobenzyl methacrylate

Cat. No. B1412327
CAS RN: 1820739-95-4
M. Wt: 230.18 g/mol
InChI Key: KSOWESAUICTCKW-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzyl methacrylate is a chemical compound with the CAS Number: 1820739-95-4 . It has a molecular weight of 230.19 . The IUPAC name for this compound is 2,4,6-trifluorobenzyl methacrylate . It is stored at 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for 2,4,6-Trifluorobenzyl methacrylate is 1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,4,6-Trifluorobenzyl methacrylate is a liquid at room temperature . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Photoresist Systems

2-Nitrobenzyl cholate/poly(methyl methacrylate-co-methacrylic acid) is a high-resolution photoresist system, which can be enhanced by substituting on the o-nitrobenzyl chromophore. Such substitutions, including 2,4,6-trifluorobenzyl derivatives, can improve the photochemical response and absorption characteristics of the system (Reichmanis et al., 1983).

Polymerization and Copolymer Applications

Selective anionic polymerization of 4-vinylbenzyl methacrylate has been achieved, leading to polymers and copolymers with narrow molecular weight distribution at low temperatures. Such polymerization could potentially be applied to similar structures like 2,4,6-trifluorobenzyl methacrylate, yielding polymers with unique properties (Mohan et al., 2012).

Thermal Properties and Copolymerization Studies

The thermal properties of copolymers derived from methacrylate derivatives, including those similar to 2,4,6-trifluorobenzyl methacrylate, have been extensively studied. These studies focus on the synthesis, copolymerization behavior, and thermal characteristics of such polymers (Demirci et al., 2017).

Hydrogen-Bonding Interactions in Copolymers

Studies on poly(methyl methacrylate) (PMMA)-based copolymers demonstrate how hydrogen-bonding interactions can influence the glass transition temperatures and thermal properties of these materials. Similar interactions might be expected in copolymers involving 2,4,6-trifluorobenzyl methacrylate (Kuo & Tsai, 2009).

Postpolymerization Modifications

Research shows that pentafluorobenzyl group-containing polymers, related to 2,4,6-trifluorobenzyl methacrylate, can undergo postpolymerization modifications, such as azide–para-fluoro substitution. This process demonstrates the versatility of these polymers for further chemical modifications (Noy et al., 2019).

Methacrylate Derivative Synthesis

2,4,6-trichlorophenyl methacrylate, a derivative similar to 2,4,6-trifluorobenzyl methacrylate, has been synthesized and used for copolymerization studies. Such research provides insights into the potential synthesis and applications of 2,4,6-trifluorobenzyl methacrylate in various copolymers (Moszner et al., 1995).

Polymerization-Induced Self-Assembly

Polymerization-induced self-assembly (PISA) using pentafluorobenzyl methacrylate, a related compound, can lead to the formation of polymorphic nanoparticles with a range of morphologies. This suggests similar potential applications for 2,4,6-trifluorobenzyl methacrylate in nanoparticle synthesis and self-assembly processes (Busatto et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H302+H312+H332, and H319 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOWESAUICTCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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